![molecular formula C16H14ClNO2 B14013529 2-chloro-N-(9H-xanthen-9-yl)propanamide CAS No. 7595-57-5](/img/structure/B14013529.png)
2-chloro-N-(9H-xanthen-9-yl)propanamide
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Overview
Description
2-chloro-N-(9H-xanthen-9-yl)propanamide is a compound that belongs to the class of xanthone derivatives. Xanthones are oxygen-containing heterocycles known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties . The compound’s structure features a xanthone moiety linked to a propanamide group with a chlorine atom substitution, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9H-xanthen-9-yl)propanamide typically involves the reaction of 9H-xanthen-9-ylamine with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9H-xanthen-9-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The xanthone moiety can participate in redox reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, typically under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
Scientific Research Applications
2-chloro-N-(9H-xanthen-9-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(9H-xanthen-9-yl)propanamide involves its interaction with molecular targets such as topoisomerase II and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to apoptosis in cancer cells . Additionally, it may form hydrogen bonds and π-stacking interactions with topoisomerase II, inhibiting its activity and preventing DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
9H-xanthen-9-yl derivatives: Compounds like 9H-xanthen-9-yl-urea and 9H-xanthen-9-ylamine share the xanthone core structure but differ in their functional groups.
Xanthone analogs: Other xanthone derivatives with different substituents, such as hydroxyl or methoxy groups, exhibit varying biological activities.
Uniqueness
2-chloro-N-(9H-xanthen-9-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other xanthone derivatives . The presence of the chlorine atom and the propanamide group can influence its interactions with biological targets and its overall pharmacokinetic properties .
Properties
CAS No. |
7595-57-5 |
---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-chloro-N-(9H-xanthen-9-yl)propanamide |
InChI |
InChI=1S/C16H14ClNO2/c1-10(17)16(19)18-15-11-6-2-4-8-13(11)20-14-9-5-3-7-12(14)15/h2-10,15H,1H3,(H,18,19) |
InChI Key |
YSHUVGMUSZODDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)Cl |
Origin of Product |
United States |
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